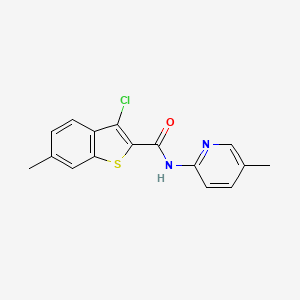
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one, also known as CDMC, is a synthetic compound that belongs to the class of flavonoids. It has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells. Moreover, this compound has been reported to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one. One area of interest is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disorders. Moreover, the elucidation of its mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases. It exhibits anti-cancer, anti-inflammatory, and neuroprotective properties and has several advantages for lab experiments. However, it also has some limitations, and its mechanism of action is not fully understood. Future research on this compound can provide valuable insights into its therapeutic potential and lead to the development of novel therapies for various diseases.
Métodos De Síntesis
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one can be synthesized through a multi-step process that involves the condensation of 4-chloro-3,5-dimethylphenol with salicylaldehyde, followed by the cyclization of the resulting intermediate with dimethyl sulfate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-10-6-13(7-11(2)17(10)19)23-16-9-22-15-8-12(21-3)4-5-14(15)18(16)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOVMKVTXDTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)




![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)
![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


